molecular formula C9H9NO3 B13111707 2-Formyl-3-methoxybenzamide

2-Formyl-3-methoxybenzamide

Cat. No.: B13111707
M. Wt: 179.17 g/mol
InChI Key: HJXMOAKFWOVKMK-UHFFFAOYSA-N
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Description

2-Formyl-3-methoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-3-methoxybenzamide typically involves the formylation of 3-methoxybenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at temperatures around 0-10°C, to yield the desired formylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Formyl-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA repair pathways, such as poly (ADP-ribose) polymerase (PARP). This inhibition can lead to the accumulation of DNA damage and cell death, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 2-Formyl-3-methoxybenzamide is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and potential biological activities. Its dual functional groups make it a versatile intermediate in organic synthesis and a promising candidate for various applications in research and industry .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-formyl-3-methoxybenzamide

InChI

InChI=1S/C9H9NO3/c1-13-8-4-2-3-6(9(10)12)7(8)5-11/h2-5H,1H3,(H2,10,12)

InChI Key

HJXMOAKFWOVKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C=O)C(=O)N

Origin of Product

United States

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